1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea
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Overview
Description
1-(2-Chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-chlorophenyl isocyanate, which is then reacted with the appropriate furan and pyrazole derivatives under controlled conditions to form the desired urea compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the original compound.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(2-Chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-{[5-(1H-pyrazol-5-yl)furan-2-yl]methyl}urea: Lacks the methyl group on the pyrazole ring.
1-(2-Chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)thiophene-2-yl]methyl}urea: Contains a thiophene ring instead of a furan ring.
Uniqueness: 1-(2-Chlorophenyl)-3-{[5-(1-methyl-1H-pyraz
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-21-14(8-9-19-21)15-7-6-11(23-15)10-18-16(22)20-13-5-3-2-4-12(13)17/h2-9H,10H2,1H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBIDOGXIWPETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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